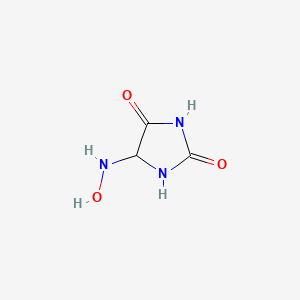![molecular formula C12H25O5P B14597531 Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate CAS No. 59896-52-5](/img/structure/B14597531.png)
Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a butyl chain with a pentyloxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate typically involves the reaction of a phosphonate ester with an appropriate alkylating agent. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) are typically used.
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed.
Catalysts: In some cases, catalysts such as iodine or metal halides may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the pentyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential as a drug candidate or a prodrug in pharmaceutical research.
Industry: Utilized in the development of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor or modulator of enzymatic activity. The pentyloxy substituent may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl [3-methyl-2-oxo-3-(butyloxy)butyl]phosphonate
- Dimethyl [3-methyl-2-oxo-3-(hexyloxy)butyl]phosphonate
- Dimethyl [3-methyl-2-oxo-3-(octyloxy)butyl]phosphonate
Uniqueness
Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate is unique due to its specific pentyloxy substituent, which imparts distinct physicochemical properties. This compound may exhibit different solubility, reactivity, and biological activity compared to its analogs with shorter or longer alkyl chains.
Propriétés
Numéro CAS |
59896-52-5 |
|---|---|
Formule moléculaire |
C12H25O5P |
Poids moléculaire |
280.30 g/mol |
Nom IUPAC |
1-dimethoxyphosphoryl-3-methyl-3-pentoxybutan-2-one |
InChI |
InChI=1S/C12H25O5P/c1-6-7-8-9-17-12(2,3)11(13)10-18(14,15-4)16-5/h6-10H2,1-5H3 |
Clé InChI |
GPRXRMQTXKSNJD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(C)(C)C(=O)CP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2,2-dimethyloctanoate](/img/structure/B14597448.png)


![1,6-Diazabicyclo[4.1.0]heptane](/img/structure/B14597463.png)

![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597483.png)


methanone](/img/structure/B14597499.png)
![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)
![8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide](/img/structure/B14597514.png)


![1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene]](/img/structure/B14597526.png)
